molecular formula C22H28O12 B13422341 (2R,5S)-5-(3,4-Dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester

(2R,5S)-5-(3,4-Dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester

Número de catálogo: B13422341
Peso molecular: 484.4 g/mol
Clave InChI: QVEUSHJADSGABK-VUTOFLNPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a chiral small molecule featuring a 1,3-oxathiolane core conjugated to a 3,4-dihydro-2,4-dioxopyrimidine moiety and esterified with a menthol-derived cyclohexyl group. Its stereochemistry is critical for pharmacological activity, as indicated by the (2R,5S) configuration of the oxathiolane ring and the (1R,2S,5R) configuration of the cyclohexyl ester . The compound is hypothesized to exhibit antiviral properties, supported by its structural similarity to nucleoside analogs like emtricitabine derivatives, which target viral polymerases .

Propiedades

Fórmula molecular

C22H28O12

Peso molecular

484.4 g/mol

Nombre IUPAC

7-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-20(18(28)16(26)13(7-23)33-22)34-21-19(29)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9?,13?,15-,16-,17?,18?,19?,20?,21-,22+/m0/s1

Clave InChI

QVEUSHJADSGABK-VUTOFLNPSA-N

SMILES isomérico

CC1[C@@H](C(C([C@@H](O1)OC2[C@@H](OC([C@@H](C2O)O)CO)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O

Origen del producto

United States

Métodos De Preparación

Formation of the Oxathiolane Intermediate

  • The oxathiolane ring is formed by reaction of a glyoxylate derivative with 1,4-dithiane-2,5-diol.
  • For example, L-(−)-menthyl glyoxylate is heated to about 80–85 °C until it melts, then pumped into a reactor where it is combined with 1,4-dithiane-2,5-diol under controlled conditions to form the oxathiolane intermediate [(2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate] (Formula Ia).

Esterification to Form the Cyclohexyl Ester

  • The hydroxy oxathiolane intermediate is reacted with acetic anhydride and pyridine in dichloromethane (DCM) to form the acetylated intermediate.
  • The reaction is typically performed in a flow reactor system or batch mode, where solutions of the oxathiolane intermediate and acetic anhydride/pyridine mixture are pumped simultaneously through a T-mixer into a PFA-coated stainless steel reactor coil at room temperature.
  • After reaction, the mixture is quenched with ice water, washed with dilute hydrochloric acid, dried over anhydrous sodium sulfate, and concentrated to yield the acetylated product as a mixture of diastereomers.

Purification and Isolation

  • The crude product is purified by standard organic workup procedures including aqueous washes, drying, and concentration under reduced pressure.
  • Further purification may involve crystallization or chromatographic techniques to isolate the desired stereoisomer with high purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time/Flow Rate Outcome
Oxathiolane ring formation L-(−)-menthyl glyoxylate + 1,4-dithiane-2,5-diol 80–85 °C Continuous flow pumping Formation of hydroxy oxathiolane
Esterification Acetic anhydride + pyridine in DCM Room temperature 0.1 mL/min per stream Acetylated oxathiolane ester
Workup Quench with ice water, wash with dilute HCl, dry over Na2SO4 Ambient N/A Brown solid acetyl compound

Research Outcomes and Yields

  • The flow synthesis approach allows precise control over reaction time and temperature, improving reproducibility and scalability.
  • The acetylated intermediate is obtained in good yield (~70–80%) but as a mixture of diastereomers, necessitating further purification.
  • The stereochemistry at the oxathiolane and cyclohexyl moieties is controlled by the choice of chiral starting materials and reaction conditions.
  • The process is adaptable for both batch and continuous flow synthesis, facilitating industrial-scale production.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Solvent-free batch reaction Heating glyoxylate to melt and reacting with dithiane diol Simple, scalable Requires precise temperature control
Flow synthesis in DCM Pumping reagents through reactor coil with T-mixer High reproducibility, continuous Requires specialized equipment
Esterification with acetic anhydride and pyridine Acetylation of hydroxy intermediate in DCM Efficient acetylation, mild conditions Mixture of diastereomers formed
Workup and purification Aqueous quenching, acid washes, drying, concentration Standard organic chemistry techniques Additional purification steps needed

This detailed synthesis outline, based on patent disclosures and research literature, provides a comprehensive understanding of the preparation methods for (2R,5S)-5-(3,4-Dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester . The combination of stereoselective ring formation and controlled esterification under batch or flow conditions is central to producing this compound with the desired stereochemical purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

(2R,5S)-5-(3,4-Dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The ester and pyrimidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

(2R,5S)-5-(3,4-Dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (2R,5S)-5-(3,4-Dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable for therapeutic and research purposes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The compound is part of a broader class of 1,3-oxathiolane-pyrimidine conjugates. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
Target Compound C₁₈H₂₅N₃O₅S ~381.49* 3,4-Dihydro-2,4-dioxopyrimidinyl; menthol-derived ester Antiviral (inferred)
(2R,5S)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate (Emtricitabine analog) C₁₈H₂₆FN₃O₄S 399.48 4-Amino-5-fluoro-2-oxopyrimidinyl; menthol-derived ester Anti-HIV, Hepatitis B
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate C₁₈H₂₇N₃O₄S 381.49 4-Amino-2-oxopyrimidinyl; menthol-derived ester Antiviral (inferred)
(2R,5S)-5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid menthol ester C₁₆H₂₆O₅S 330.44 Acetyloxy group; menthol-derived ester Impurity/Antiviral intermediate

*Note: The molecular formula and weight of the target compound are inferred based on structural analogs (e.g., ), as explicit data is unavailable in the evidence.

Key Observations :

  • Pyrimidine Substitutions: The 3,4-dihydro-2,4-dioxo group in the target compound introduces a saturated ring with dual ketone functionalities, distinguishing it from analogs with amino-fluoro (e.g., ) or amino-oxo groups (e.g., ). These substitutions influence hydrogen-bonding capacity and metabolic stability .
  • Fluorine Addition : The 5-fluoro substituent in ’s compound enhances enzymatic resistance and binding affinity to viral reverse transcriptases .
Bioactivity and Pharmacological Profiles
  • Antiviral Activity : Compounds in this class exhibit activity against HIV and hepatitis B, as seen in ’s emtricitabine analog, which inhibits viral replication via chain termination . The target compound’s dihydrodioxo pyrimidine may mimic natural nucleosides, interfering with viral polymerase function .
  • Structure-Activity Relationships (SAR): Clustering analysis () shows that minor structural changes (e.g., fluorine addition) significantly alter bioactivity profiles. For instance, the 5-fluoro analog () shows higher specificity for HIV-1 than non-fluorinated variants .
Physicochemical Properties
  • Stability : The menthol ester in the target compound and analogs improves stability under acidic conditions, as evidenced by storage recommendations (e.g., +4°C for ’s compound) .
  • Solubility : The acetyloxy variant () exhibits lower aqueous solubility (330.44 g/mol) compared to bulkier pyrimidine conjugates (~381.49 g/mol), suggesting substituent-driven hydrophobicity .

Actividad Biológica

The compound (2R,5S)-5-(3,4-Dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. Its unique structure includes a pyrimidine ring and an oxathiolane moiety, which contribute to its biological activity.

  • Molecular Formula : C22H28N3O4S
  • Molecular Weight : 484.45 g/mol
  • CAS Number : 764659-72-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It acts as a nucleoside analog and has been identified as a reverse transcriptase inhibitor, making it effective against viruses like HIV and HBV. The compound's structure allows it to mimic natural substrates, facilitating its incorporation into viral DNA during replication.

Antiviral Properties

Research indicates that (2R,5S)-5-(3,4-Dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid is an intermediate in the synthesis of Emtricitabine, a well-known antiviral agent. Emtricitabine is used in the treatment of HIV infections and has demonstrated efficacy against other viruses that replicate similarly.

Case Studies

  • HIV Inhibition : In vitro studies have shown that the compound effectively inhibits HIV replication by interfering with reverse transcriptase activity. The inhibition rates were comparable to those of established antiviral agents.
  • HBV Effects : Similar studies indicate that the compound exhibits antiviral effects against Hepatitis B Virus (HBV), showcasing its potential as a therapeutic agent in managing viral hepatitis.

Comparative Analysis of Biological Activity

Compound NameMechanism of ActionTarget VirusEfficacy
EmtricitabineReverse transcriptase inhibitorHIVHigh
LamivudineReverse transcriptase inhibitorHBVModerate
(Target Compound)Reverse transcriptase inhibitorHIV/HBVHigh

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the oxathiolane ring.
  • Attachment of the pyrimidine and cyclohexyl ester groups.

Precise control over reaction conditions is critical to achieving the desired stereochemistry and purity.

Q & A

Basic Question: What are the key synthetic pathways for this compound, and how do reaction conditions influence stereochemical outcomes?

Answer:
The synthesis of this compound involves nucleophilic substitution and esterification reactions. The pyrimidinyl-oxathiolane core is typically constructed via cyclization of thioglycolic acid derivatives with uracil analogs under acidic conditions. Stereochemical control at the (2R,5S) and (1R,2S,5R) positions is achieved using chiral auxiliaries or enzymatic resolution. For example, the menthol-derived cyclohexyl ester group (from (1R,2S,5R)-menthol) is introduced via Steglich esterification, requiring anhydrous DCM and DMAP catalysis to minimize racemization . Key variables affecting yield and enantiomeric excess include:

  • Temperature (optimal range: 0–5°C for cyclization steps).
  • Solvent polarity (acetonitrile improves regioselectivity in pyrimidine ring formation).
  • Catalytic systems (e.g., lipases for kinetic resolution of diastereomers).

Advanced Question: How can researchers resolve contradictions in NMR and X-ray crystallography data for this compound’s conformational analysis?

Answer:
Discrepancies between solution-state NMR (e.g., coupling constants) and solid-state X-ray data often arise from dynamic conformational equilibria in solution versus fixed crystal packing. For this compound:

  • NMR : Use variable-temperature 1H^1H- and 13C^{13}C-NMR to detect rotameric populations of the oxathiolane ring. NOESY/ROESY experiments can identify proximity between the pyrimidinyl C5^5-H and the cyclohexyl ester group .
  • X-ray : Compare bond angles (e.g., C2^2-O-C5^5 in the oxathiolane) with DFT-optimized geometries. ’s crystallographic data (orthorhombic system, P21212 space group, a=15.5268A˚a = 15.5268 \, \text{Å}) provides a reference for intramolecular hydrogen bonding patterns .
  • Mitigation : Apply restrained molecular dynamics simulations to reconcile solution and solid-state conformers.

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to detect impurities (e.g., hydrolyzed ester byproducts). Monitor m/z=418.2[M+H]+m/z = 418.2 \, [M+H]^+ (calculated from C18_{18}H26_{26}FN3_3O4_4S) .
  • FTIR : Confirm ester carbonyl stretches at 1740–1720 cm1^{-1} and pyrimidine C=O at 1680–1660 cm1^{-1}.
  • 1H^1H-NMR : Key signals include the oxathiolane H2^2 (δ 5.2–5.4 ppm, doublet of doublets) and menthol-derived isopropyl group (δ 0.8–1.1 ppm, multiplet) .

Advanced Question: How does the compound’s stereochemistry impact its pharmacological activity, and what in vitro assays validate this?

Answer:
The (2R,5S) configuration in the oxathiolane ring is critical for binding to viral polymerases (e.g., HIV-1 RT). The menthol ester’s (1R,2S,5R) configuration enhances lipophilicity and cellular uptake. Validatory assays:

  • Enzyme Inhibition : Measure IC50_{50} against recombinant HIV-1 RT using 3H^{3}H-dGTP incorporation. Compare enantiomers; the (2R,5S) isomer shows 10–100x higher potency than (2S,5R) .
  • Cytotoxicity : Use MTD assays in MT-2 cells; EC50_{50} values correlate with ester group stability (hydrolysis-resistant esters reduce toxicity).

Basic Question: What are the stability profiles of this compound under physiological conditions?

Answer:

  • pH Sensitivity : The ester hydrolyzes rapidly at pH > 7.5 (t1/2_{1/2} < 2 hours in PBS), forming the carboxylic acid derivative. Use lyophilized storage at -20°C to prevent degradation .
  • Light Sensitivity : UV-Vis spectra (λmax_{\text{max}} = 265 nm) indicate photodegradation via pyrimidine ring cleavage. Store in amber vials under argon .

Advanced Question: How can computational modeling predict metabolic pathways and potential drug-drug interactions?

Answer:

  • ADMET Prediction : Use Schrödinger’s QikProp to calculate logP (experimental: 2.8 ± 0.3) and CYP450 inhibition profiles. The menthol ester is a substrate for CYP3A4, increasing interaction risk with protease inhibitors .
  • Metabolite Identification : Docking simulations (AutoDock Vina) predict hydroxylation at the cyclohexyl C5^5-methyl group, confirmed by LC-HRMS/MS (m/z 434.2 → 416.2 fragmentation) .

Basic Question: What are the recommended storage conditions and handling precautions?

Answer:

  • Storage : -20°C in sealed, argon-flushed vials. Avoid repeated freeze-thaw cycles.
  • Handling : Use nitrile gloves and fume hoods due to acute oral toxicity (LD50_{50} > 500 mg/kg in rats) and skin irritation risks .

Advanced Question: How do structural modifications to the pyrimidine ring affect antiviral resistance profiles?

Answer:

  • C5^5-Fluoro Substitution : Introduces steric hindrance against RT mutants (e.g., K65R). Synthesize analogs via Pd-catalyzed cross-coupling (e.g., 5-fluoro-2,4-dioxopyrimidine precursors) .
  • Resistance Assays : Perform site-directed mutagenesis on RT clones (e.g., M184V, Y181C). EC50_{50} shifts > 5-fold indicate resistance.

Basic Question: What analytical methods quantify this compound in biological matrices?

Answer:

  • LC-MS/MS : MRM transitions: 418.2 → 292.1 (ester) and 292.1 → 174.0 (hydrolyzed acid). LLOQ = 1 ng/mL in plasma .
  • Sample Prep : Protein precipitation with acetonitrile (4:1 v/v) recovers >85% of the analyte.

Advanced Question: How can researchers address batch-to-batch variability in enantiomeric excess during scale-up?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor esterification progress (C=O peak integration).
  • Crystallization Optimization : Use chiral resolving agents (e.g., L-tartaric acid) to enhance diastereomeric purity. XRPD ( ’s P21212 parameters) guides polymorph selection .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.